molecular formula C6H3BrClN3 B12313891 4-Azido-2-bromo-1-chlorobenzene

4-Azido-2-bromo-1-chlorobenzene

Katalognummer: B12313891
Molekulargewicht: 232.46 g/mol
InChI-Schlüssel: TVSGQSVQYHTJML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azido-2-bromo-1-chlorobenzene is an organic compound with the molecular formula C6H3BrClN3. It belongs to the family of aryl azides and is known for its high reactivity due to the presence of the azido group. This compound is used as a reagent in various chemical reactions and has significant applications in scientific research.

Vorbereitungsmethoden

One common method is the nucleophilic substitution reaction where sodium azide is reacted with 2-bromo-1-chlorobenzene under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential industrial applications. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

4-Azido-2-bromo-1-chlorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of various substituted benzene derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or reducing agents used.

Wissenschaftliche Forschungsanwendungen

4-Azido-2-bromo-1-chlorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes to label biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The reactivity of 4-Azido-2-bromo-1-chlorobenzene is primarily due to the presence of the azido group. This group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles, a process that is widely used in click chemistry .

Vergleich Mit ähnlichen Verbindungen

4-Azido-2-bromo-1-chlorobenzene can be compared with other aryl azides such as 4-azido-1-bromo-2-chlorobenzene and 2-azido-4-bromo-1-chlorobenzene. These compounds share similar reactivity patterns due to the presence of the azido group but differ in the position of the substituents on the benzene ring. The unique combination of bromine, chlorine, and azido groups in this compound makes it particularly useful in specific synthetic applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique reactivity due to the azido group makes it a valuable reagent in various chemical reactions, including substitution, reduction, and cycloaddition. The compound’s potential in chemistry, biology, medicine, and industry highlights its importance in advancing scientific knowledge and technological development.

Eigenschaften

Molekularformel

C6H3BrClN3

Molekulargewicht

232.46 g/mol

IUPAC-Name

4-azido-2-bromo-1-chlorobenzene

InChI

InChI=1S/C6H3BrClN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H

InChI-Schlüssel

TVSGQSVQYHTJML-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N=[N+]=[N-])Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.